2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
Overview
Description
“2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016808-08-4. It has a molecular weight of 225.25 and its IUPAC name is 2-(4-methoxyanilino)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16) .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of structurally complex molecules. For example, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano [2,3-d] pyrazolo [3,4-b] pyridine-3-carbonitrile, a derivative, was synthesized and analyzed using X-ray crystallography (J. Ganapathy et al., 2015).
Fluorescent Chemosensor Applications
- A derivative, 2-amino-4-(4-methoxyphenyl)-6-(10H-phenothiazin-2-yl)-pyridine-3-carbonitrile, exhibited strong orange fluorescence and was used as a chemosensor for Fe3+ ions and picric acid, showing high selectivity and sensitivity (Somi Santharam Roja et al., 2020).
Corrosion Inhibition
- Pyridine derivatives including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile have been investigated for their ability to inhibit corrosion in metals, particularly mild steel in acidic environments. These compounds show good adsorption properties and inhibit corrosion effectively (K. R. Ansari et al., 2015).
Pharmaceutical Research
- Derivatives of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile have been explored for potential pharmaceutical applications, including inhibition of SARS-CoV-2 RdRp, suggesting their potential utility in antiviral research (M. Venkateshan et al., 2020).
Material Science and Catalysis
- In material science, such compounds are utilized in the synthesis of novel materials with potential applications in catalysis and material chemistry, as shown in various research studies focusing on the synthesis and characterization of these derivatives (Wu Feng, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, similar compounds participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKHMJJQUUUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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